molecular formula C5H12N2O B151932 Tetramethylurea CAS No. 632-22-4

Tetramethylurea

Cat. No. B151932
CAS RN: 632-22-4
M. Wt: 116.16 g/mol
InChI Key: AVQQQNCBBIEMEU-UHFFFAOYSA-N
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Description

Tetramethylurea (TMU) is a chemical compound that has been explored for various applications in scientific research. It is known for its role as a solvent and reagent, particularly for organic substances and aromatic compounds . TMU has been identified as an excellent methylene precursor, as demonstrated in a study where it was used in a microwave-assisted RuCl3-catalyzed cross dehydrogenative coupling approach to synthesize bis(indolyl)methanes . This highlights TMU's utility in organic synthesis.

Synthesis Analysis

The synthesis of TMU has been discussed in the context of its use as a methylene source. In the reported study, TMU was utilized in a novel reaction with indoles to produce symmetrical and unsymmetrical bis(indolyl)methanes, showcasing its potential as a versatile reagent in organic chemistry . The process is noted for its high yield and shorter reaction time compared to existing methods.

Molecular Structure Analysis

The molecular structure of gaseous TMU has been investigated using the electron-diffraction method. The studies revealed a pyramidal configuration around the nitrogen atoms, with specific structural parameters determined for both TMU and its sulfur analog, tetramethylthiourea . These findings are crucial for understanding the reactivity and interactions of TMU at the molecular level.

Chemical Reactions Analysis

TMU's reactivity has been explored in various chemical reactions. It has been used as a protein denaturing agent in gel electrophoresis, suggesting its potential as a substitute for urea in certain electrophoretic systems . Additionally, TMU has been evaluated as a solvent for the nonaqueous titration of barbiturates, indicating its utility in analytical chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of TMU have been extensively studied. Its influence on the hydration of urea and the dynamics of water molecules in its hydration shell has been examined through molecular dynamics simulations and dielectric relaxation spectroscopy . These studies have provided insights into the interactions of TMU with water, revealing an altered H-bond network and a significant slowdown in the reorientation dynamics of water molecules near hydrophobic groups of TMU . Infrared spectroscopic studies have also shown solvatochromic effects in mixed solvents, which help in understanding the solvation behavior of TMU . Furthermore, the rotational and translational mobility, density, viscosity, isothermal compressibility, and thermal properties of TMU have been characterized, offering a comprehensive view of its physicochemical profile .

Scientific Research Applications

  • Solvent and Reagent Use : TMU is an excellent solvent for organic substances, especially aromatic compounds. It's particularly useful in reactions involving Grignard compounds due to its inert nature. Several syntheses of TMU have also been deemed industrially feasible (Lüttringhaus & Dirksen, 1964).

  • Nonaqueous Titration Medium : TMU has been evaluated as a solvent for the nonaqueous titration of barbiturates. It's used with tetrabutylammonium hydroxide and sodium methoxide in benzene-methanol as titrants, both visually and potentiometrically (Hsiao, Rhodes, & Blake, 1971).

  • Protein Denaturing Agent in Electrophoresis : TMU's physical properties make it a suitable protein denaturant in electrophoresis, potentially substituting urea in some electrophoretic systems (Zazra & Szklaruk, 1987).

  • Molecular Structure Studies : The molecular structures of gaseous TMU have been studied using the electron-diffraction method. The research found a pyramidal configuration about the N-atoms in both TMU and tetramethylthiourea (Fernholt, Samdal, & Seip, 1981).

  • Solvent for Conductance Studies : TMU has been used as a solvent for conductance studies of alkali metal salts and organic acids, compared with similar salts in tetramethylurea (Barker, Rosenfarb, & Riesen, 1975).

  • Physicochemical Properties Analysis : TMU's rotational and translational mobility, as well as its density, viscosity, and other properties have been studied, offering insights into its physicochemical characteristics (Rodnikova et al., 2005).

  • Study of Solute Aggregation in Aqueous Solutions : The behavior of TMU in aqueous solutions and its interactions with water molecules have been extensively studied, revealing insights into its solute-solute attraction and hydrophobic nature (Almásy et al., 2007).

  • Influence on Water Dynamics : TMU's impact on the dynamical properties of water has been investigated, particularly how it affects the reorientation dynamics of water molecules in its hydration shell (Tielrooij et al., 2010).

  • Hydrolysis in Aqueous Hydrochloric Acid : The hydrolysis of TMU in aqueous hydrochloric acid under various conditions has been studied, providing insights into its reaction behavior in different water concentrations (Lindfors, West, & Dominic, 1976).

  • Solvation Studies in Mixed Solvents : TMU's infrared spectra have been measured in various solvent mixtures, offering insights into its solvation behavior and hydrogen bonding dynamics (Behbehani, Dillon, Smyth, & Waghorne, 2002).

Safety And Hazards

Tetramethylurea is considered hazardous. It is a combustible liquid and is harmful if swallowed. It may also damage the unborn child . Therefore, it should be handled with appropriate safety precautions .

Future Directions

Tetramethylurea dimer/lithium salt-based deep eutectics are attractive candidates for next-generation electrolytes applicable in Li batteries with improved safety and performance . The structure of model aqueous tetramethylurea solutions is also being investigated .

properties

IUPAC Name

1,1,3,3-tetramethylurea
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InChI

InChI=1S/C5H12N2O/c1-6(2)5(8)7(3)4/h1-4H3
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InChI Key

AVQQQNCBBIEMEU-UHFFFAOYSA-N
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Canonical SMILES

CN(C)C(=O)N(C)C
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Molecular Formula

C5H12N2O
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DSSTOX Substance ID

DTXSID1060893
Record name Tetramethylurea
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Molecular Weight

116.16 g/mol
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Physical Description

Liquid with mild pleasant odor; [Merck Index] Colorless liquid; [Alfa Aesar MSDS]
Record name Tetramethylurea
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Boiling Point

176.5 °C
Record name TETRAMETHYLUREA
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Flash Point

ABOUT 75 °C
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Solubility

MISCIBLE WITH WATER, PETROLEUM ETHER, ALL COMMON SOLVENTS, SLIGHTLY SOL IN ALCOHOL, water solubility = 1X10+6 mg/l
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Density

0.9687 @ 20 °C/4 °C
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Vapor Pressure

vaopr pressure = 13.9 mm Hg @ 71 °C
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Product Name

Tetramethylurea

Color/Form

LIQUID

CAS RN

632-22-4
Record name Tetramethylurea
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Record name Urea, N,N,N',N'-tetramethyl-
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Melting Point

-1.2 °C
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Synthesis routes and methods

Procedure details

A solution of 3-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride (0.63 g, 2.2 mmol) (this material contained sodium chloride from the previous step) in N,N-dimethylformamide (6 mL) was treated with N,N-diisopropylethylamine (1.9 mL, 11 mmol) followed by O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate and stirred at 20° C. for 5 min. The reaction mixture was treated with N,O-dimethylhydroxylamine hydrochloride (0.28 g, 2.8 mmol) and stirred at 20° C. for 2 h. The reaction mixture was poured into saturated sodium bicarbonate (100 mL) and extracted with ethyl acetate (100 mL). The aqueous phase was separated, saturated with sodium chloride, and extracted with additional ethyl acetate (100 mL). The combined organic extracts were washed with brine (100 mL), dried with sodium sulfate, filtered, and concentrated to a crude oil. Purification by flash column chromatography gave the desired product that also contained N,N-dimethylformamide and tetramethyl urea. This material was diluted with ethyl acetate (100 mL), washed with water (50 mL) and brine (20 mL), dried with sodium sulfate, filtered, and concentrated to give 0.55 g of the desired product as a white solid. The aqueous layer, which still contained desired product, was concentrated and the resultant residue was purified by preparative LCMS to give an additional 42 mg of the desired product. The total amount isolated was 0.59 g (91%). LCMS for C11H13BrN3O2 (M+H)+: m/z=298.0, 300.0.
Name
3-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride
Quantity
0.63 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.9 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.28 g
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
reactant
Reaction Step Six
Quantity
6 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7,330
Citations
A Tovchigrechko, M Rodnikova, J Barthel - Journal of molecular liquids, 1999 - Elsevier
The hydration of urea and tetramethylurea (TMU) is studied by molecular dynamics simulations. A perturbed structure of the H-bond network is shown in the hydration shell of urea …
Number of citations: 39 www.sciencedirect.com
P Belletato, LCG Freitas, EPG Arêas, P Se - Physical Chemistry …, 1999 - pubs.rsc.org
Thermodynamic properties and correlation functions for the pure liquid 1,1,3,3-tetramethylurea (TMU) and its aqueous solution were obtained by Monte Carlo simulation in the …
Number of citations: 45 pubs.rsc.org
R Gupta, GN Patey - The Journal of Chemical Physics, 2014 - pubs.aip.org
The structure of model aqueous tetramethylurea (TMU) solutions is investigated employing large-scale (32 000, 64 000 particles) molecular dynamics simulations. Results are reported …
Number of citations: 18 pubs.aip.org
RC Paul, SP Johar, JS Banait… - The Journal of Physical …, 1976 - ACS Publications
Transference numbers of sodium and potassium thiocyanates have been measured in tetramethyiurea at 25 C by a modified Hittorf’s method in the concentration range 1.5-9.4 X-2. A …
Number of citations: 21 pubs.acs.org
K Sasaki, K Arakawa - Bulletin of the Chemical Society of Japan, 1973 - journal.csj.jp
… ultrasonic studies on aqueous solutions of tetramethylurea with an intention to investigate … physicochemical studies on tetramethylurea solutions are very few." Tetramethylurea is one of …
Number of citations: 40 www.journal.csj.jp
K Tóth, P Bopp, M Peräkylä, TA Pakkanen… - Journal of Molecular …, 1994 - Elsevier
Ab initio molecular orbital theory at the HF and MP2 levels was applied to study the structures of tetramethylurea and tetramethylthiourea and to carry out a conformational analysis of …
Number of citations: 12 www.sciencedirect.com
BJ Barker, JA Caruso - The Journal of Physical Chemistry, 1973 - ACS Publications
The behavior of ammonium and a series of tetraalkylammonium salts in a relatively new, aprotic solvent of moderate dielectric constant, tetramethylurea (TMU), was studied by …
Number of citations: 22 pubs.acs.org
EV Ivanov, VK Abrosimov, VI Smirnov - The Journal of Chemical …, 2007 - Elsevier
The enthalpies of solution Δ sol H m m were determined for 1,1,3,3-tetramethylurea in ethanol, 1-propanol, 2-propanol, 1-butanol, and t-butanol (2-methyl-2-propanol). Measurements …
Number of citations: 34 www.sciencedirect.com
GR Behbehani, M Hamedi, FH Rajabi - Int. J. Vibr. Spec, 2001 - irdg.org
Urea and tetramethylurea, TMU, are studied as solutes in 13 pure organic solvents, polar and non-polar, protic and aprotic. It is shown that the most important parameter determining the …
Number of citations: 10 www.irdg.org
GI Egorov, DM Makarov - Journal of Molecular Liquids, 2019 - Elsevier
… mixture {water (1) + tetramethylurea (2)} have been … and tetramethylurea (TMU), including their limiting values, are calculated. It is shown that the formation of the water + tetramethylurea …
Number of citations: 15 www.sciencedirect.com

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